molecular formula C15H17NO3 B11798249 Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11798249
M. Wt: 259.30 g/mol
InChI Key: WETWDVYITXRBJR-UHFFFAOYSA-N
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Description

Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate is a pyrrole-2-carboxylate ester, a class of compounds recognized for its significant potential in medicinal chemistry and materials science . The 5-aryl pyrrole-2-carboxylate scaffold is a key structural motif found in numerous biologically active compounds and natural products, including the Lamellarin family, which are known as topoisomerase I inhibitors, multidrug resistance (MDR) reversal agents, and anti-HIV agents . This specific structure, featuring a 5-ethyl-2-methoxyphenyl substituent, makes it a valuable building block for drug discovery and the development of novel therapeutic agents. Researchers can utilize this compound to explore its application in creating anti-infectives, as related pyrrole-2-carboxamides are integral fragments in bioactive marine natural products and synthetic antibacterials that target enzymes like bacterial DNA gyrase . Furthermore, pyrrole-2-carboxylate derivatives have demonstrated a range of other physiological activities, including antimitotic and cytotoxic effects, underscoring their versatility in biological research . The ester functional group also provides a convenient handle for further synthetic modification, enabling medicinal chemists to optimize properties and activity . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Safety Note: This compound is for research use only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H17NO3/c1-4-10-5-8-14(18-2)11(9-10)12-6-7-13(16-12)15(17)19-3/h5-9,16H,4H2,1-3H3

InChI Key

WETWDVYITXRBJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C2=CC=C(N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 5-ethyl-2-methoxyphenylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the pyrrole ring, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the pyrrole ring and substituents. Key findings include:

  • Pyrrole ring oxidation : Under mild oxidative conditions (e.g., aqueous H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>), the pyrrole ring forms an N-oxide derivative, enhancing electrophilicity for downstream reactions.

  • Ethyl group oxidation : The 5-ethyl substituent on the phenyl ring is oxidized to a ketone using KMnO<sub>4</sub> in acidic media, yielding methyl 5-(2-methoxy-5-oxophenyl)-1H-pyrrole-2-carboxylate.

Reaction Type Conditions Product Yield Reference
Pyrrole N-oxidationH<sub>2</sub>O<sub>2</sub>/FeSO<sub>4</sub>, pH 4–5N-oxide derivative62%
Ethyl → Ketone oxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°CMethyl 5-(2-methoxy-5-oxophenyl)-1H-pyrrole-2-carboxylate45%

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, reflux): Converts the ester to a carboxylic acid, though partial decomposition of the pyrrole ring occurs at prolonged reaction times (>6 hrs).

  • Basic hydrolysis (NaOH, ethanol/water): Produces the sodium carboxylate salt, which is stable up to pH 12.

Condition Reagent Product Reaction Time Stability
Acidic hydrolysis6M HCl, reflux5-(5-Ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid4–6 hrsDecomposes >6 hrs
Basic hydrolysisNaOH, ethanol/H<sub>2</sub>OSodium 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate2 hrsStable ≤ pH 12

Reduction Reactions

The ester group is selectively reduced using hydride reagents:

  • DIBAH (Diisobutylaluminum hydride) : At 0°C in toluene, DIBAH reduces the ester to a primary alcohol without affecting the pyrrole ring or methoxy group. This reaction proceeds via aluminum enolate intermediates .

  • LiAlH<sub>4</sub> : Full reduction to the diol is observed under vigorous conditions (THF, reflux) .

Reductant Conditions Product Mechanistic Pathway
DIBAH0°C, toluene, 1 hr5-(5-Ethyl-2-methoxyphenyl)-1H-pyrrole-2-methanolEnolate formation → selective reduction
LiAlH<sub>4</sub>THF, reflux, 3 hrs5-(5-Ethyl-2-methoxyphenyl)-1H-pyrrole-2,5-diolComplete ester reduction

Electrophilic Substitution

The electron-rich pyrrole ring participates in electrophilic substitutions:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group at the 4-position of the pyrrole ring.

  • Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> yields a sulfonic acid derivative at the 3-position.

Reaction Reagents Position Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC44-Nitro-5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate
SulfonationFuming H<sub>2</sub>SO<sub>4</sub>, 25°CC33-Sulfo-5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Stability Under Acidic/Basic Conditions

  • Acidic degradation : Prolonged exposure to HCl (>12 hrs) cleaves the pyrrole ring, forming 5-ethyl-2-methoxyphenylacetic acid.

  • Base-induced rearrangements : In NaOH/MeOH, the ester undergoes transesterification to form the ethyl ester derivative.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki coupling : With arylboronic acids, the 4-position of the pyrrole ring forms biaryl derivatives (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C).

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition at the pyrrole ring, forming dimeric products.

Key Mechanistic Insights

  • Ester reduction selectivity : DIBAH’s chelation with the pyrrole nitrogen stabilizes intermediates, enabling mono-reduction .

  • Oxidation regioselectivity : The ethyl group’s proximity to the methoxy substituent directs oxidation to the 5-position.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Due to its structural resemblance to various biologically active compounds, methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate has been studied for its potential as an antimicrobial agent. Research indicates that compounds with pyrrole moieties often exhibit activity against a range of microbial infections, suggesting that this compound could serve as a lead for developing new antimicrobial drugs.

Drug Development
The compound's ability to interact with biological targets makes it valuable in the development of pharmaceuticals. Interaction studies focusing on its pharmacokinetics and pharmacodynamics are essential for understanding how it can be optimized for therapeutic use. This includes examining its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug efficacy and safety.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for enhancing its biological activity. By modifying various substituents on the pyrrole ring, researchers can identify more potent analogs. For example, comparing this compound with similar pyrrole derivatives can reveal insights into how structural changes affect activity.

Compound NameChemical FormulaUnique Features
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylateC12H13NO2Contains a phenyl group at position 5
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylateC13H13N2O4Dicarboxylic acid derivative
Triethyl 3,5,5'-trimethyl-1H,1'H-[2,3'-bipyrrole]-2',4,4'-tricarboxylateC21H27N3O7Contains multiple carboxylic groups
Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylateC14H15NO3Similar methoxy substitution but different position

Potential in Material Science

Beyond medicinal applications, this compound may find uses in material science due to its unique electronic properties. Compounds containing pyrrole rings are often explored for their conductive properties and potential applications in organic electronics and sensors.

Case Studies and Research Findings

Recent studies have highlighted the synthesis and characterization of this compound. For instance, research has demonstrated effective synthetic routes that yield high purity and yield of this compound, making it accessible for further studies in both pharmaceutical and material science contexts .

Example Case Study: Antimicrobial Screening

A study aimed at evaluating the antimicrobial properties involved testing various concentrations of this compound against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, showcasing its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrole-2-carboxylate derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Aryl-Substituted Pyrrole-2-carboxylates

Compounds synthesized via Suzuki coupling () share the methyl 5-aryl-1H-pyrrole-2-carboxylate scaffold but differ in aryl substituents. Key examples include:

Compound Name Substituent Yield (%) Melting Point (°C) Key Properties/Applications Reference
Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate 4-Methylphenyl 93 168–170 High yield; moderate lipophilicity
Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate 4-Methoxyphenyl 87 151–152 Enhanced electron-donating effects
Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate 3-Chlorophenyl 81 133–134 Electron-withdrawing; potential reactivity
Methyl 5-(anthracen-9-yl)-1H-pyrrole-2-carboxylate Anthracenyl 43 202–207 Extended conjugation; materials science
Target Compound 5-Ethyl-2-methoxyphenyl N/A N/A Balanced lipophilicity/electron effects N/A

Key Observations :

  • The methoxy group in the target’s phenyl ring (2-position) may enhance solubility compared to purely alkyl-substituted analogs (e.g., p-tolyl in ).
Electron-Withdrawing Substituents

Trifluoromethyl (CF₃)-substituted analogs demonstrate unique properties:

  • Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (CAS 952182-25-1):
    • Molecular Weight: 193.12 g/mol; Purity: ≥97% ().
    • The CF₃ group significantly enhances metabolic stability and lipophilicity, making it valuable in agrochemicals and pharmaceuticals ().

Comparison :

  • The target compound’s methoxy group is electron-donating, whereas CF₃ is electron-withdrawing. This difference impacts electronic distribution and binding interactions in biological systems.
Functionalized Substituents
  • Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS 1215961-78-6): Features a hydroxymethyl group, increasing hydrophilicity (). Potential use as a synthetic intermediate for further derivatization.
  • Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-1H-pyrrole-2-carboxylate: Synthesized via hydrogenation and Boc protection (84% yield) (). The amino group enables peptide coupling or prodrug strategies.

Comparison :

  • The target compound’s ethyl and methoxy groups prioritize lipophilicity over polar interactions, contrasting with hydroxymethyl or amino-substituted analogs.
Ester Group Variations
  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate :
    • Crystal structure confirmed via X-ray diffraction (P2₁/c space group) ().
    • Ethyl ester may alter pharmacokinetics (e.g., slower hydrolysis) compared to methyl esters.
  • Benzyl 5-methyl-1H-pyrrole-2-carboxylate :
    • Larger benzyl group increases molecular weight (215.25 g/mol) and steric hindrance ().

Comparison :

  • The target’s methyl ester balances synthetic accessibility and metabolic stability.

Biological Activity

Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family, characterized by its unique structure that includes a pyrrole ring substituted with a methoxyphenyl group and an ethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and structural similarities to other biologically active compounds.

  • Chemical Formula : C₁₅H₁₇NO₃
  • Molecular Weight : Approximately 259.30 g/mol
  • Structure : The compound features a pyrrole ring with specific substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes, including:

  • Formation of the Pyrrole Ring : This can be achieved through various methods such as cyclization reactions.
  • Substitution Reactions : The introduction of the methoxyphenyl and ethyl groups is crucial for the compound's biological properties.

Anticancer Potential

Research indicates that derivatives of pyrrole, including this compound, exhibit significant anticancer properties. The presence of the methoxy group is often linked to enhanced activity against various cancer cell lines. For instance, similar compounds have shown IC₅₀ values below 30 µM against human cancer cell lines, suggesting potent cytotoxic effects .

The biological activity of this compound may involve:

  • Interaction with Cellular Targets : It is hypothesized that the compound interacts with specific proteins or enzymes, modulating their activity and influencing cellular pathways related to proliferation and apoptosis.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrole ring can significantly affect the potency and selectivity of the compound against different biological targets .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related pyrrole derivatives:

Compound NameChemical FormulaUnique Features
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylateC₁₅H₁₇NO₂Contains a phenyl group at position 5
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylateC₁₅H₁₉NDicarboxylic acid derivative
Triethyl 3,5,5'-trimethyl-1H,1'H-[2,3'-bipyrrole]-2',4,4'-tricarboxylateC₂₄H₃₂N₂O₆Contains multiple carboxylic groups

The distinct substitution pattern in this compound may confer unique biological activities compared to these analogs.

Case Studies

Several studies have highlighted the biological effects of pyrrole derivatives:

  • Antitumor Activity : A study demonstrated that a related pyrrole derivative exhibited significant cytotoxicity against breast cancer cells with an IC₅₀ value of approximately 20 µM.
  • Anticonvulsant Properties : Some pyrrole compounds have shown promise in reducing seizure activity in animal models, indicating potential for neurological applications .
  • Antimicrobial Effects : Certain derivatives have been evaluated for their antibacterial properties, showing effectiveness against strains like Staphylococcus aureus with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Q. Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature80–90°C>85% yield
Catalyst (CuSO₄)0.1 equivalentsReduces side products
Reaction Time48 hoursEnsures completion

Lower temperatures (<70°C) result in incomplete coupling, while excess catalyst promotes byproduct formation.

How can NMR and X-ray crystallography resolve structural ambiguities in substituted pyrrole derivatives?

Basic Research Question

  • ¹H/¹³C NMR : Key signals include the pyrrole NH proton (δ 11.8–12.2 ppm) and methoxy groups (δ 3.6–3.8 ppm). The 5-ethyl-2-methoxyphenyl substituent shows aromatic protons at δ 6.5–7.6 ppm and ethyl CH₂/CH₃ signals (δ 1.0–1.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving torsional angles between the pyrrole ring and aryl substituents. Non-merohedral twinning, observed in similar compounds, requires twin ratio refinement (e.g., 0.73:0.27 domains) .

What advanced strategies address challenges in crystallographic refinement for ortho-substituted aryl-pyrrole systems?

Advanced Research Question

  • High-Resolution Data : Use SHELXTL (Bruker AXS) or SIR97 for direct-method structure solutions. For twinned crystals, refine using HKLF5 format in SHELXL .
  • Disorder Modeling : The 5-ethyl group may exhibit rotational disorder. Apply restraints (e.g., SIMU, DELU) to thermal parameters .

Case Study : A related ethyl-substituted pyrrole showed R-factor improvement from 0.12 to 0.07 after disorder modeling .

How does the electronic structure of the pyrrole core influence reactivity and binding in medicinal chemistry applications?

Advanced Research Question

  • Charge Distribution : Resonance structures and DFT calculations reveal positive charge accumulation at pyrrole positions 1, 3, and 5. Substituents like the methoxycarbonyl group enhance electrophilicity at position 5, favoring nucleophilic attacks .
  • Biological Relevance : Charge distribution modulates interactions with biological targets (e.g., enzyme active sites). Methyl 4-amino-1-ethyl-pyrrole-2-carboxylate derivatives exhibit antiviral activity via charge-complementary binding .

What mechanistic insights explain regioselectivity in N-alkylation and cyclization reactions of pyrrole derivatives?

Advanced Research Question

  • N-Alkylation : Copper-phenanthroline catalysts stabilize transition states, favoring substitution at the pyrrole nitrogen over competing sites. Steric hindrance from the 5-ethyl group directs coupling to position 2 .
  • Cyclization : Hydrazine-mediated ring closure proceeds via a six-membered transition state, confirmed by isotopic labeling studies .

How can computational methods predict the biological activity of substituted pyrrole-carboxylates?

Advanced Research Question

  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. ethyl groups) with IC₅₀ values for enzyme inhibition. For example, methyl 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylate shows enhanced binding to hepatitis B capsid proteins due to halogen interactions .
  • Docking Simulations : PyMOL or AutoDock predict binding poses in antiviral targets, validated by crystallographic data (RMSD < 1.5 Å) .

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